2-Oxo-3-oxazolidinecarbonyl chloride

Description

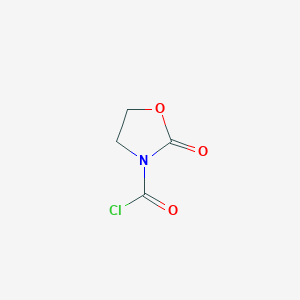

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-oxazolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3/c5-3(7)6-1-2-9-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJANYSOGASXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608543 | |

| Record name | 2-Oxo-1,3-oxazolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66313-48-2 | |

| Record name | 2-Oxo-1,3-oxazolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-3-oxazolidinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxo 3 Oxazolidinecarbonyl Chloride

Phosgenation Strategies for Direct Functionalization of Oxazolidinones

Direct acylation of the nitrogen atom of the 2-oxazolidinone (B127357) ring with a phosgene (B1210022) equivalent represents the most straightforward approach to forming 2-Oxo-3-oxazolidinecarbonyl chloride. This method leverages the nucleophilicity of the secondary amine within the heterocyclic structure.

The reaction of 2-oxazolidinone with phosgene (COCl₂) is a primary method for the synthesis of this compound. In this reaction, the nitrogen atom of the oxazolidinone ring acts as a nucleophile, attacking the electrophilic carbon atom of phosgene. This results in the formation of an N-acyl chloride, displacing one of the chlorine atoms from the phosgene molecule. While phosgene itself is a highly toxic gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed, which decompose in situ to generate phosgene under controlled conditions. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. The formation of the related 2-oxazolidinone ring system itself is often accomplished by reacting β-amino alcohols with phosgene or its derivatives nih.govrsc.orgnih.govbeilstein-archives.org.

The efficiency of the phosgenation reaction is highly dependent on the chosen conditions. Optimization of these parameters is crucial for achieving high yields and minimizing side products.

Solvent Systems : Aprotic solvents are preferred to prevent reaction with the highly reactive phosgene and the acyl chloride product. Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve the reactants nih.govbeilstein-archives.org. Other suitable solvents include tetrahydrofuran (B95107) (THF) and toluene (B28343) nih.govscribd.com. The choice of solvent can significantly influence reaction rates and product yields nih.gov.

Reaction Conditions : Phosgenation reactions are often conducted at low temperatures (e.g., below 0°C) to control the reactivity of phosgene and prevent unwanted side reactions scribd.com. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to exclude moisture, which would otherwise hydrolyze both the phosgene and the product. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl produced during the reaction, driving the equilibrium towards the product scribd.comrsc.org.

Table 1: Optimized Conditions for Phosgenation-type Reactions

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reagent | Phosgene (COCl₂) or Triphosgene | Provides the carbonyl chloride moiety for N-acylation. | nih.govrsc.org |

| Solvent | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | Inert, aprotic solvent that prevents hydrolysis and dissolves reactants. | nih.govbeilstein-archives.org |

| Temperature | Low temperatures (<0°C to room temperature) | Controls the high reactivity of phosgene and minimizes side reactions. | scribd.com |

| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture which can hydrolyze reagents and product. | scribd.com |

| Additives | Base (e.g., Pyridine, Triethylamine) | Neutralizes HCl byproduct, driving the reaction forward. | scribd.comrsc.org |

Alternative Routes for Carbonyl Chloride Moiety Introduction

Alternative synthetic strategies avoid the direct use of phosgene on the pre-formed oxazolidinone ring. These multi-step routes often involve the synthesis of a carboxylic acid precursor followed by chlorination.

Phosphorus oxychloride (POCl₃) is a powerful reagent used in various organic transformations, including chlorination and cyclization reactions nih.govgoogle.com. While not the most direct method for synthesizing this compound, it can be employed in multi-step pathways. For instance, POCl₃ can be used to activate carboxylic acid derivatives or to synthesize related phosphinic chloride coupling agents like BOP-Cl, which involves the reaction of POCl₃ with 2-oxazolidinone researchgate.netnih.gov. A hypothetical route could involve the activation of a precursor like 2-oxo-3-oxazolidinecarboxylic acid with POCl₃, although this is less common than using other chlorinating agents like thionyl chloride for this specific transformation.

A robust and widely used alternative method involves the conversion of a carboxylic acid to an acyl chloride. This two-step approach first requires the synthesis of the precursor, 2-oxo-3-oxazolidinecarboxylic acid, which is then chlorinated.

Thionyl chloride (SOCl₂) is a standard reagent for the conversion of carboxylic acids into their corresponding acyl chlorides masterorganicchemistry.com. The reaction is highly efficient and produces gaseous byproducts (sulfur dioxide and HCl), which helps to drive the reaction to completion masterorganicchemistry.com. The 2-oxo-3-oxazolidinecarboxylic acid is treated with an excess of thionyl chloride, often in an inert solvent or neat, to yield this compound rsc.orgresearchgate.net. Catalytic amounts of N,N-dimethylformamide (DMF) can be used to accelerate this type of reaction masterorganicchemistry.com.

The necessary precursor, 2-oxo-3-oxazolidinecarboxylic acid, can be synthesized from readily available chiral building blocks like L-serine researchgate.net. The synthesis involves protection of the amino group of serine, followed by cyclization to form the oxazolidinone ring. For example, a patented method describes reacting DL-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water to form the 2-oxo-oxazolidine-4-carboxylic acid structure google.com. Another approach involves the cyclization of N-sulfonyl serine-containing peptides using bis(succinimidyl) carbonate to yield the 2-oxo-1,3-oxazolidine-4-carboxylate moiety unibo.it. The choice of the N-protecting group (e.g., Cbz or Boc) can be critical, as it can influence the success of the cyclization step researchgate.net.

Table 2: Two-Step Synthesis via Carboxylic Acid Precursor

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Precursor Synthesis | L-Serine derivative, Cyclizing agent (e.g., S,S'-dimethyl dithiocarbonate) | google.comunibo.it |

| 2 | Chlorination | Thionyl chloride (SOCl₂), optional catalyst (DMF) | rsc.orgmasterorganicchemistry.com |

Advanced Synthetic Techniques and Process Intensification

Enzymatic Approaches for Enantiomerically Pure Precursors

The production of enantiomerically pure 2-oxazolidinones is highly dependent on the availability of chiral β-amino alcohols. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis for obtaining these crucial precursors. mdpi.comnih.gov Enzymes such as lipases and transaminases are at the forefront of these efforts, enabling both the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral amino alcohols with high enantiomeric excess (ee). researchgate.netacs.orgacs.org

Lipases are widely employed for the kinetic resolution of racemic alcohols and their corresponding esters. nih.govmdpi.com In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemic substrate, allowing for the separation of the two enantiomers. For instance, lipases from Pseudomonas cepacia and Candida antarctica have demonstrated excellent enantioselectivity in the resolution of various amino alcohol precursors. nih.govmdpi.com This enzymatic resolution can be applied to the amino alcohol directly or to a more suitable ester derivative to achieve high yields and enantiopurity. mdpi.comlookchem.com

Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These enzymes can achieve theoretical yields of 100% for the desired enantiomer, avoiding the 50% yield limit of kinetic resolutions. mdpi.com Multi-enzyme cascade reactions have been designed to convert simple starting materials, like L-phenylalanine, into valuable enantiopure 1,2-amino alcohols, which are direct precursors to chiral 2-oxazolidinones. acs.orgacs.orgnih.gov For example, a one-pot, two-step cascade using an alcohol dehydrogenase and a transaminase has been used to produce (S)-phenylglycinol with a yield of 81% and an enantiomeric excess greater than 99.4%. nih.gov

| Enzyme Type | Precursor Target | Substrate(s) | Key Findings | Reference(s) |

| Lipase (B570770) | (S)-Nebracetam precursor | Racemic 3-hydroxy-4-azidobutanenitrile | Excellent enantioselectivity (>99% ee) and conversion (c. 49%) using Burkholderia cepacia lipase (PS-D) and vinyl acetate. | nih.gov |

| Lipase | (S)-Ivabradine precursor | Racemic ester of a key alcohol intermediate | Resolution via hydrolysis using Pseudomonas cepacia Lipase (Amano) achieved a 96:4 enantiomeric ratio. | mdpi.com |

| Transaminase & ADH | (S)-2-Phenylglycinol | 1-Phenylethane-1,2-diol | One-pot cascade yielded the product in 81% yield and >99.4% ee. | nih.gov |

| Cyclohexylamine Oxidase & ω-Transaminase | (S)-β-Amino Alcohols | Racemic β-Amino Alcohols | Deracemization process yielded various (S)-β-amino alcohols in 78–94% conversion and >99% ee. | researchgate.net |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for process intensification, significantly reducing reaction times and often improving product yields compared to conventional heating methods. ajrconline.orgnih.gov The synthesis of the 2-oxazolidinone ring from β-amino alcohols and carbonate sources is a reaction that benefits substantially from microwave irradiation. nih.govresearchgate.net

Conventional methods for cyclizing β-amino alcohols with reagents like diethyl carbonate often require prolonged heating for many hours. nih.gov In contrast, microwave-assisted synthesis can drive these reactions to completion in a matter of minutes. This rapid and uniform heating minimizes the formation of byproducts and leads to cleaner reaction profiles. researchgate.net

A comparative study on the synthesis of various 4-substituted-2-oxazolidinones from their corresponding (S)-amino alcohols and diethyl carbonate highlighted the dramatic effect of microwave irradiation. nih.govresearchgate.net For example, the synthesis of (S)-4-benzyl-2-oxazolidinone required 16 hours using a conventional oil bath to achieve an 85% yield, whereas under microwave irradiation (135 °C, 145 W), the reaction was complete in just 10 minutes, affording a 95% yield. nih.gov This acceleration is attributed to the efficient and direct coupling of microwave energy with the polar molecules in the reaction mixture.

| Precursor Amino Alcohol | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference(s) |

| (S)-Phenylalaninol | 16 h, 85% | 10 min, 95% | nih.gov |

| (S)-Phenylglycinol | 18 h, 82% | 15 min, 92% | nih.gov |

| (S)-Valinol | 24 h, 75% | 20 min, 90% | nih.gov |

| (1S, 2R)-Norephedrine | 16 h, 88% | 12 min, 96% | nih.gov |

Continuous-Flow Reactor Technologies for Scalable Production

For the large-scale and sustainable production of 2-oxazolidinone precursors, continuous-flow reactor technologies offer significant advantages over traditional batch processing. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved reproducibility, and higher productivity. nih.gov

One innovative approach involves the use of carbon dioxide (CO₂) as an abundant and non-toxic C1 source for the synthesis of 2-oxazolidinones from epoxy amines. rsc.orgbohrium.com In a continuous-flow setup, a polystyrene-supported organocatalyst, 1,5,7-triazabicyclodec-5-ene (TBD), has been used in a packed-bed reactor. rsc.orgbohrium.com This heterogeneous catalyst system allows for easy separation of the product and catalyst recycling. The system demonstrated remarkable stability, operating for over two weeks without a significant loss in catalytic activity, showcasing its potential for industrial-scale production. rsc.org

Reaction Mechanisms and Reactivity Profiles of 2 Oxo 3 Oxazolidinecarbonyl Chloride

Intrinsic Electrophilicity and Potency as an Acylating Agent

The reactivity of 2-Oxo-3-oxazolidinecarbonyl chloride is fundamentally rooted in the high electrophilicity of the carbonyl carbon within the acyl chloride group. This electrophilicity is a consequence of the strong electron-withdrawing inductive effects of both the chlorine atom and the adjacent carbonyl group of the oxazolidinone ring. This electronic arrangement renders the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles.

The potency of this compound as an acylating agent is further enhanced by the nature of the chloride ion as an excellent leaving group. The combination of a highly electrophilic center and a superb leaving group facilitates rapid acyl transfer reactions, often proceeding under mild conditions with high efficiency.

Nucleophilic Substitution Reactions Mediated by this compound

The primary mode of reactivity for this compound involves nucleophilic acyl substitution. In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This addition-elimination sequence is characteristic of acyl chlorides and is the cornerstone of the synthetic utility of this compound.

Aminolysis: Formation of Substituted Oxazolidinone Amides

The reaction of this compound with primary or secondary amines, a process known as aminolysis, provides a direct and efficient route to a diverse array of N-substituted 2-oxo-3-oxazolidinecarboxamides. These products are of significant interest in medicinal chemistry and materials science. The general reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. A subsequent deprotonation step, often facilitated by a mild base or an excess of the reacting amine, yields the final amide product and a hydrochloride salt.

When a chiral, non-racemic amine is employed in the reaction with this compound, the stereochemical integrity of the amine's chiral center is typically retained in the resulting amide product. The reaction occurs at the achiral acyl chloride center and does not involve bond-breaking or formation at the stereocenter of the amine. This characteristic is of paramount importance in asymmetric synthesis, where the preservation of stereochemistry is crucial.

The efficiency of the aminolysis reaction is influenced by the structure of the amine nucleophile. Primary amines generally react more readily than secondary amines due to reduced steric hindrance around the nitrogen atom. The electronic properties of the amine also play a role; electron-rich amines are more nucleophilic and tend to react faster than electron-deficient amines.

| Amine Type | Relative Reactivity | Influencing Factors |

| Primary Amines | High | Less steric hindrance, readily available lone pair. |

| Secondary Amines | Moderate to High | Increased steric bulk can slow the reaction rate. |

| Aromatic Amines | Moderate | Reduced nucleophilicity due to delocalization of the lone pair into the aromatic ring. |

| Sterically Hindered Amines | Low to Moderate | Significant steric bulk around the nitrogen atom impedes the approach to the electrophilic carbonyl center. |

Alcoholysis: Preparation of Oxazolidinone Esters

In a reaction analogous to aminolysis, this compound reacts with alcohols to form the corresponding 2-oxo-3-oxazolidinecarboxylate esters. This process, termed alcoholysis, is a valuable method for introducing the oxazolidinone moiety onto a molecule via an ester linkage. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct.

The successful synthesis of oxazolidinone esters via alcoholysis is dependent on the careful control of reaction conditions. The choice of solvent, temperature, and base can significantly impact the reaction's yield and purity of the product.

For optimal results, the reaction is often conducted at low temperatures to minimize potential side reactions. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride starting material. The slow, dropwise addition of the acyl chloride to a solution of the alcohol and base is a common practice to maintain control over the reaction exotherm.

| Parameter | Recommended Condition | Rationale |

| Solvent | Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) | Prevents reaction with the solvent and ensures solubility of reactants. |

| Temperature | 0 °C to room temperature | Minimizes side reactions and decomposition of the acyl chloride. |

| Base | Non-nucleophilic base (e.g., Pyridine, Triethylamine) | Neutralizes HCl byproduct without competing as a nucleophile. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents hydrolysis of the acyl chloride by atmospheric moisture. |

Reactions with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles is anticipated to proceed via a nucleophilic acyl substitution mechanism. Thiols and their corresponding thiolates are excellent nucleophiles for acyl chlorides. uniurb.it The sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield a thiocarbamate.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The sulfur atom of the thiol attacks the carbonyl carbon of the this compound.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the sulfur atom.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion.

Deprotonation: A base, which could be another thiol molecule or a solvent molecule, deprotonates the sulfur atom to yield the final thiocarbamate product and a protonated base.

The reactivity in these reactions would likely be influenced by the steric hindrance of both the thiol and the oxazolidinone moiety, as well as the nucleophilicity of the thiol, which is in turn affected by the solvent and pH.

Hydrolytic Pathways of this compound

The hydrolysis of this compound is expected to be rapid due to the high reactivity of the acyl chloride group with water. nih.gov The process will lead to the formation of 2-oxo-3-oxazolidinecarboxylic acid and hydrochloric acid. The hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis to Oxazolidinone Carboxylic Acids

Under acidic conditions, the carbonyl oxygen of the acyl chloride is protonated, which further increases the electrophilicity of the carbonyl carbon. mdpi.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent deprotonation and elimination of the chloride ion yield the corresponding 2-oxo-3-oxazolidinecarboxylic acid. The mechanism involves a series of proton transfer steps to facilitate the departure of the leaving group. youtube.comyoutube.com

Base-Mediated Hydrolysis to Oxazolidinone Carboxylates

In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis of this compound is significantly accelerated. The hydroxide ion is a much stronger nucleophile than water and directly attacks the carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate, which then expels the chloride ion to form the 2-oxo-3-oxazolidinecarboxylic acid. Under basic conditions, this carboxylic acid will be deprotonated to form the corresponding carboxylate salt. Studies on related N-acyl oxazolidinones have shown that strong bases like lithium hydroxide can be used for hydrolysis.

pH and Temperature Dependence of Hydrolysis Rates

The rate of hydrolysis of this compound is expected to be highly dependent on both pH and temperature.

pH Dependence: The hydrolysis rate will be at its minimum at a certain pH and will increase in both acidic and basic conditions due to acid and base catalysis, respectively. This V-shaped pH-rate profile is characteristic of the hydrolysis of many esters and acyl chlorides.

Temperature Dependence: As with most chemical reactions, the rate of hydrolysis will increase with temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation energy barrier for the reaction. Studies on related N-acylhomoserine lactones have demonstrated a clear increase in the rate of hydrolysis with an increase in temperature.

Table 1: Expected Qualitative Effects of pH and Temperature on the Hydrolysis of this compound

| Condition | Effect on Hydrolysis Rate | Rationale |

| Low pH (Acidic) | Increased | Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mdpi.comyoutube.com |

| Neutral pH | Slower | Hydrolysis proceeds with water as the nucleophile, which is less reactive than hydroxide. |

| High pH (Basic) | Significantly Increased | Base catalysis provides the more nucleophilic hydroxide ion for attack on the carbonyl carbon. youtube.com |

| Increased Temperature | Increased | Provides molecules with sufficient kinetic energy to overcome the activation energy barrier. |

Condensation Reactions Involving this compound

This compound is expected to be an effective reagent in condensation reactions with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions would also proceed through a nucleophilic acyl substitution mechanism.

For instance, in a reaction with a primary or secondary amine, the nitrogen atom of the amine would act as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of chloride would yield an N-acylated oxazolidinone, which is a type of urea (B33335) derivative. Such condensation reactions are fundamental in organic synthesis, including peptide synthesis where acyl chlorides can be used to form peptide bonds. The use of a non-nucleophilic base is often employed to scavenge the HCl byproduct.

While specific examples involving this compound are not readily found in the literature, the general reactivity of acyl chlorides suggests its utility in a wide range of condensation reactions to introduce the 2-oxo-3-oxazolidinecarbonyl moiety onto various molecules.

It is possible that the chemistry of this compound is not extensively documented in the public domain, may be part of proprietary industrial research, or is a less common reagent for the specified applications. Therefore, the generation of a scientifically accurate and thorough article strictly adhering to the provided outline is not feasible based on the currently available information.

Applications of 2 Oxo 3 Oxazolidinecarbonyl Chloride in Complex Organic Molecule Construction

Strategic Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the carbonyl chloride group in 2-Oxo-3-oxazolidinecarbonyl chloride allows for its effective use as an acylating agent in the synthesis of various heterocyclic systems. This reagent can react with a range of nucleophiles, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds, which are fundamental to the assembly of heterocyclic rings.

Research has demonstrated the utility of related acyl chlorides in the synthesis of oxadiazoles, thiadiazoles, and triazoles. For instance, the reaction of acid hydrazides with acylating agents, followed by cyclization, is a common strategy for preparing 1,3,4-oxadiazoles. While direct examples specifying this compound are not extensively detailed in readily available literature, its chemical nature suggests its potential application in similar synthetic transformations. The general mechanism involves the acylation of a suitable precursor, such as a hydrazide or an amidoxime, by the carbonyl chloride, followed by an intramolecular cyclization-dehydration reaction to yield the desired heterocyclic ring. The oxazolidinone moiety in the resulting product can then be further modified or retained, depending on the synthetic goal.

Facilitating the Introduction of Functionalized Oxazolidinone Moieties into Molecular Scaffolds

A key application of this compound is its ability to introduce the functionalized oxazolidinone core into various molecular structures. The oxazolidinone ring is a significant pharmacophore found in several clinically important drugs. By reacting this compound with nucleophilic groups (such as amines or alcohols) on a target scaffold, chemists can readily append this valuable heterocyclic system.

This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. The introduction of the oxazolidinone group can influence a molecule's biological activity, solubility, and metabolic stability. The reactivity of the acyl chloride ensures efficient coupling with a wide range of substrates under relatively mild conditions.

Precursors for Advanced Materials and Industrial Chemicals

The utility of this compound extends beyond medicinal chemistry into the realm of material science and industrial applications.

Formation of Polymeric Precursors for Material Science

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a heterocyclic ring, makes it a candidate for the synthesis of novel polymers. Polycondensation reactions involving this monomer with suitable co-monomers, such as diamines or diols, could lead to the formation of polyamides or polyesters containing pendant oxazolidinone rings. These polymers may exhibit unique thermal, mechanical, and solubility properties, making them of interest for applications in specialty plastics, fibers, and coatings. The presence of the polar oxazolidinone group could also enhance properties like adhesion and dyeability.

Utility in the Synthesis of Adhesives and Detergents

While specific, large-scale industrial use of this compound in adhesives and detergents is not widely documented, its chemical properties suggest potential applications. The reactivity of the acyl chloride group allows for its incorporation into polymer backbones or as a functional additive. In adhesives, the polarity of the oxazolidinone moiety could contribute to enhanced adhesion to various substrates. In the context of detergents, derivatives of this compound could potentially act as surfactants or builders, although this remains a speculative area of application requiring further research and development.

Contributions to Pharmaceutical Intermediate Development

The most significant and well-documented application of oxazolidinone-containing structures is in the field of pharmaceutical development, particularly in the synthesis of antibiotics.

Building Blocks for Antibiotic Synthesis

The oxazolidinone ring system is the cornerstone of a class of synthetic antibiotics that are effective against a range of drug-resistant Gram-positive bacteria. nih.gov The first clinically approved member of this class was Linezolid (B1675486). nih.gov The synthesis of Linezolid and its analogues often involves the construction of the core oxazolidinone structure.

Precursors for Antiviral Agents

The development of novel antiviral therapeutics is a cornerstone of modern medicine. The structural core of many antiviral drugs, particularly nucleoside and non-nucleoside reverse transcriptase inhibitors, often features heterocyclic moieties. While direct evidence from publicly available research specifically detailing the use of this compound in the synthesis of marketed antiviral drugs is limited, its chemical properties make it a plausible precursor for creating key structural motifs found in these agents.

The oxazolidinone ring, which is a fundamental part of this compound, is a privileged scaffold in medicinal chemistry. The reactivity of the carbonyl chloride group allows for the facile introduction of this oxazolidinone unit onto other molecules. This reaction is typically an acylation, where the carbonyl chloride reacts with a nucleophile, such as an amine or an alcohol, to form a stable amide or ester linkage, respectively. This capability is crucial in the multi-step synthesis of complex antiviral compounds.

For instance, the synthesis of certain antiviral nucleoside analogues requires the construction of a modified sugar or base component. The oxazolidinone moiety can be incorporated to create a carbocyclic or heterocyclic ring system that mimics the natural ribose sugar, a strategy employed to enhance the stability and efficacy of antiviral drugs.

Role in the Synthesis of Kinase Inhibitor Intermediates

Kinase inhibitors are a class of targeted therapy that blocks the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesis of these complex inhibitor molecules often relies on the use of versatile and reactive building blocks.

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, a common feature in the structure of many kinase inhibitors. The electrophilic nature of its carbonyl chloride group enables it to react readily with various nucleophiles to form a stable covalent bond. This reactivity is harnessed by medicinal chemists to build the core structures of kinase inhibitors or to add essential side chains that are critical for binding to the target kinase.

The following table provides a summary of the potential applications of this compound in the synthesis of pharmaceutical intermediates.

| Application Area | Role of this compound | Potential Outcome |

| Antiviral Agents | Precursor for heterocyclic scaffolds | Formation of modified nucleoside analogues |

| Kinase Inhibitors | Intermediate for core structure synthesis | Construction of kinase inhibitor pharmacophores |

Spectroscopic Characterization and Computational Chemistry of 2 Oxo 3 Oxazolidinecarbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Oxazolidine Ring and Carbonyl Chloride Protons

The proton NMR (¹H NMR) spectrum of 2-Oxo-3-oxazolidinecarbonyl chloride is expected to exhibit distinct signals corresponding to the methylene protons of the oxazolidine ring. Due to the presence of a chiral center at the nitrogen atom (as a result of the bulky carbonyl chloride group), the two protons on C4 and the two protons on C5 are diastereotopic and are therefore expected to be chemically non-equivalent, leading to more complex splitting patterns.

The protons on the carbon adjacent to the oxygen atom (C5) are expected to resonate at a lower field (higher ppm) compared to the protons on the carbon adjacent to the nitrogen atom (C4) due to the deshielding effect of the electronegative oxygen atom. The expected chemical shifts and coupling constants are summarized in the table below. The protons on C4 and C5 would likely appear as complex multiplets due to both geminal and vicinal coupling.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H4a, H4b | 3.8 - 4.2 | Multiplet | Jgem ≈ 8-10 Hz, Jvic ≈ 6-8 Hz |

| H5a, H5b | 4.3 - 4.7 | Multiplet | Jgem ≈ 8-10 Hz, Jvic ≈ 6-8 Hz |

¹³C NMR Spectroscopic Analysis of Carbonyl and Ring Carbons

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. This compound possesses four distinct carbon atoms, each expected to produce a unique signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acyl chloride group is expected to have the highest chemical shift (most downfield) due to the strong deshielding effect of the attached oxygen and chlorine atoms. The carbonyl carbon of the oxazolidinone ring will also be significantly downfield. The two methylene carbons of the oxazolidine ring will have chemical shifts influenced by their adjacent heteroatoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl Chloride) | 165 - 175 |

| C=O (Oxazolidinone) | 150 - 160 |

| C5 (O-CH₂) | 60 - 70 |

| C4 (N-CH₂) | 40 - 50 |

Applications of Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial in confirming the connectivity within the oxazolidine ring. Cross-peaks would be expected between the geminally coupled protons on C4 and C5, as well as between the vicinally coupled protons of C4 and C5. This would help in assigning the complex multiplets observed in the 1D ¹H NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹³C HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart. emerypharma.com This would be instrumental in confirming the assignment of the carbonyl carbons. For instance, the protons on C4 should show a correlation to the oxazolidinone carbonyl carbon (C2), and potentially to the carbonyl chloride carbon. Similarly, the protons on C5 would show correlations to C4 and the oxazolidinone carbonyl carbon. These correlations provide an unambiguous map of the molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation in the ion source. nih.gov However, by inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained, providing valuable structural information.

For this compound, the fragmentation is likely to be initiated by the loss of the chlorine atom or the entire carbonyl chloride group. Key expected fragmentation pathways include:

Loss of Cl•: Cleavage of the C-Cl bond to form an acylium ion. This is a common fragmentation pathway for acyl chlorides. ucalgary.ca

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the acylium ion.

Ring Opening: Fragmentation of the oxazolidinone ring, potentially initiated by the loss of the carbonyl chloride group.

| Fragment Ion | Proposed Structure |

| [M-Cl]⁺ | C₄H₄NO₃⁺ |

| [M-COCl]⁺ | C₃H₄NO₂⁺ |

| [C₂H₄N]⁺ | Aziridinium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the two carbonyl groups.

C=O Stretch (Carbonyl Chloride): Acyl chlorides typically show a very strong and sharp absorption band at a high frequency, in the range of 1780-1820 cm⁻¹. uobabylon.edu.iq

C=O Stretch (Oxazolidinone): The cyclic amide (lactam) carbonyl group of the oxazolidinone ring is expected to absorb in the range of 1740-1780 cm⁻¹.

C-O-C Stretch: The ether-like C-O-C single bond stretch within the oxazolidine ring will likely appear in the fingerprint region, typically around 1100-1200 cm⁻¹.

C-N Stretch: The C-N bond stretching vibration is also expected in the fingerprint region, generally between 1000 and 1200 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Carbonyl Chloride) | 1780 - 1820 (Strong, Sharp) |

| C=O (Oxazolidinone) | 1740 - 1780 (Strong) |

| C-O-C Stretch | 1100 - 1200 (Medium) |

| C-N Stretch | 1000 - 1200 (Medium) |

Theoretical and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the structure, reactivity, and spectroscopic properties of molecules like this compound.

DFT calculations are instrumental in elucidating reaction mechanisms. For reactions involving oxazolidinones, DFT has been used to study stereoselective syntheses and cycloaddition reactions nih.govacs.orgnih.govbeilstein-archives.org. These studies often employ functionals like M06-2X, which are effective in predicting activation energies and transition state geometries nih.govbeilstein-archives.org. In the context of this compound, DFT could be used to model its reactions, such as nucleophilic substitution at the carbonyl chloride group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed to understand the reaction pathway and kinetics.

Computational modeling allows for the investigation of how the structure of this compound influences its reactivity. By systematically modifying the structure (e.g., adding substituents to the oxazolidinone ring) and calculating the corresponding changes in reaction barriers, quantitative structure-activity relationships (QSAR) can be developed.

The identification and characterization of transition states are a key aspect of these studies. For instance, in the reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones, DFT calculations have identified asynchronous concerted transition states nih.govbeilstein-archives.org. For this compound, modeling its reaction with a nucleophile would involve locating the transition state for the addition-elimination mechanism at the acyl chloride. The geometry of this transition state would reveal the preferred angle of nucleophilic attack and the degree of bond formation and breaking.

Future Directions and Emerging Research Avenues in 2 Oxo 3 Oxazolidinecarbonyl Chloride Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of the core 2-oxazolidinone (B127357) structure is a key area where catalytic innovation can play a pivotal role. While research directly on 2-Oxo-3-oxazolidinecarbonyl chloride is nascent, studies on the synthesis of 2-oxazolidinones through other routes highlight promising catalytic frontiers. Future research could focus on adapting these systems for reactions involving our target molecule, either in its synthesis or its subsequent transformations.

Heterogeneous catalytic systems, for instance, offer significant advantages in terms of reusability and ease of separation. A notable example is the use of a Palladium on charcoal (Pd/C) catalyst in conjunction with iodine for the oxidative cyclocarbonylation of β-aminoalcohols to yield 2-oxazolidinones. lookchem.com This system has demonstrated high selectivity and turnover frequencies, suggesting that metal-catalyzed pathways could be explored for novel syntheses of this compound precursors. lookchem.com

Organocatalysis represents another burgeoning field. Tetraarylphosphonium salts have been identified as effective bifunctional organocatalysts for the [3 + 2] coupling reaction of isocyanates and epoxides to furnish oxazolidinones. organic-chemistry.org These catalysts are noted for their ability to accelerate epoxide ring-opening with high regioselectivity. organic-chemistry.org Similarly, ruthenium(II)-NHC catalysts have been successfully employed in the asymmetric hydrogenation of 2-oxazolones, yielding optically active 2-oxazolidinones with excellent enantioselectivity. rsc.org The exploration of such catalysts could lead to stereoselective reactions involving this compound.

Table 1: Examples of Catalytic Systems for 2-Oxazolidinone Synthesis

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Pd/C–I₂ | β-aminoalcohols, CO, O₂ | Excellent selectivity and high turnover frequency; catalyst reusable up to five times. | lookchem.com |

| Ruthenium(II)-NHC | 2-oxazolones, H₂ | Produces optically active 2-oxazolidinones with up to 96% enantiomeric excess. | rsc.org |

| Tetraarylphosphonium salts (TAPS) | Isocyanates, Epoxides | Bifunctional organocatalysts that promote [3+2] coupling with high regioselectivity. | organic-chemistry.org |

| L-Histidine | Aziridines, CO₂ | An efficient amino acid catalyst for cycloaddition under solvent-free conditions. | rsc.org |

Development of Sustainable and Green Synthetic Methodologies (e.g., Deep Eutectic Solvents in Related Contexts)

The principles of green chemistry are increasingly guiding synthetic strategies, and the chemistry of this compound is ripe for such innovations. A particularly promising area is the use of deep eutectic solvents (DESs), which can function as both reaction media and catalysts, thereby reducing the need for volatile and often toxic organic solvents. researchgate.netresearchgate.netrsc.orgrsc.org

Research on the synthesis of oxazolidinone compounds from epoxides and isocyanates has demonstrated the efficacy of DES composed of a quaternary diammonium salt and urea (B33335). researchgate.netrsc.orgrsc.org This system boasts a low E-factor (0.11), high atom economy (100%), and excellent reaction mass efficiency (90.1%), highlighting its environmental credentials. researchgate.netrsc.org Another green approach involves a ternary DES of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate for the synthesis of 3,5-disubstituted oxazolidinones. researchgate.net These methodologies, while not directly producing this compound, establish a clear precedent for using DES in the synthesis of the foundational oxazolidinone ring, a pathway that future research could undoubtedly leverage.

Table 2: Green Synthetic Approaches for Oxazolidinone Synthesis

| Green Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Quaternary diammonium salt/urea DES | Acts as both solvent and catalyst for epoxide and isocyanate cycloaddition. | High atom economy, low E-factor, reclaimable, and environmentally gentle medium. | researchgate.netrsc.orgrsc.org |

| Choline chloride/Glycerol/AlCl₃·6H₂O DES | Ternary DES as catalyst and reaction media for epoxide, amine, and dimethyl carbonate reaction. | Use of biodegradable materials, simple reaction conditions. | researchgate.net |

| CuBr/Ionic Liquid System | Catalyzes three-component reactions of propargylic alcohols, 2-aminoethanols, and CO₂. | Operates efficiently at atmospheric CO₂ pressure with low metal loading. | mdpi.com |

| Choline chloride:Zinc (II) chloride DES | Efficient for the activation and utilization of CO₂ in carbamate (B1207046) formation. | Functions under atmospheric CO₂ pressure at room temperature. | researchgate.net |

Expansion of Applications in Tailored Material Design

The oxazolidinone ring is a robust heterocyclic structure that can be incorporated into polymer backbones to create materials with enhanced properties. The future application of this compound as a monomer or functionalizing agent in polymer chemistry is a significant area for development.

Studies on poly-2-oxazolidones, synthesized through the 1,3-cycloaddition of bisglycidyl ethers and diisocyanates, have shown that these polymers possess high thermal stability, with decomposition temperatures often exceeding 300°C. researchgate.net The solubility and softening points of these polymers can be tuned by altering the urethane (B1682113) and bisepoxide precursors. researchgate.net This suggests that this compound could be used to introduce the oxazolidinone moiety into a variety of polymer systems, potentially conferring enhanced thermal and mechanical properties. For example, its reaction with diols or diamines could lead to novel polyesters or polyamides containing the oxazolidinone ring. The related compound, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, is already noted for its use as a crosslinking agent to improve the mechanical properties and thermal stability of materials like coatings and adhesives. chemimpex.com

Table 3: Properties of Poly-2-oxazolidones

| Polymer Base | Intrinsic Viscosity (dl/g) | Thermal Stability (in air) | Key Characteristics | Reference |

|---|---|---|---|---|

| Arylene and alkylene diisocyanates and bisglycidyl ethers | Up to 0.42 | Stable up to 300°C | Generally soluble in various organic solvents; can be cast into films. | researchgate.net |

| Difunctional urethans and epoxides | Varies | Varies with urethane unit | Solubility and softening temperatures are tunable based on the urethane monomer. | researchgate.net |

Advanced Mechanistic Investigations using State-of-the-Art Analytical Techniques

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Future research should employ a combination of advanced analytical techniques and computational modeling to elucidate these pathways.

For instance, the fundamental reaction of the acyl chloride group, nucleophilic acyl substitution, can proceed through different mechanisms. Computational studies using density functional theory (DFT) have been used to investigate whether such reactions with acid chlorides proceed via a concerted S(N)2-like mechanism or through a traditional tetrahedral intermediate. nih.gov Such computational approaches could be applied to the reactions of this compound with various nucleophiles to predict reactivity and transition states.

Furthermore, kinetic studies, coupled with in-situ spectroscopic monitoring (e.g., NMR and FT-IR), can provide invaluable data on reaction rates and the formation of transient intermediates. rsc.orgmdpi.comnih.gov In a related study on the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate, DFT calculations were used to determine the most energetically favorable reaction pathway, revealing a preference for the nucleophilic attack of the isocyanate nitrogen on the epoxide carbon. nih.govbeilstein-journals.org Applying these advanced methodologies to this compound will undoubtedly accelerate the rational design of its future applications.

Design and Synthesis of New Functionalized Derivatives through Targeted Reactions

The acyl chloride functionality of this compound makes it an excellent electrophile for reactions with a wide array of nucleophiles, opening the door to a vast library of new functionalized derivatives. The synthesis of these derivatives is a straightforward yet impactful area for future research.

The reaction with amines, for example, would yield a series of N-substituted ureas. organic-chemistry.orgnih.gov These urea derivatives are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov Similarly, reaction with alcohols would produce a range of carbamate (urethane) derivatives. mdpi.com These reactions are typically high-yielding and can be performed under mild conditions. By systematically reacting this compound with a diverse set of amines and alcohols containing various functional groups, a portfolio of novel compounds with potentially interesting biological or material properties can be generated.

Table 4: Potential Functionalized Derivatives of this compound

| Reactant Type | General Product Structure | Potential Applications |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | N-(2-Oxooxazolidine-3-carbonyl)ureas | Medicinal chemistry, building blocks for further synthesis. |

| Alcohols (ROH) | 2-Oxooxazolidine-3-carboxylates (Carbamates) | Pharmaceutical intermediates, monomers for polyurethanes. |

| Thiols (RSH) | S-Alkyl 2-oxooxazolidine-3-carbothioates | Agrochemicals, synthesis of sulfur-containing heterocycles. |

| Amino Alcohols | Bifunctional derivatives with both urea and ester/ether linkages | Crosslinking agents, specialty polymers. |

Q & A

Q. Table 1: Common Reagents and Reaction Outcomes

| Reagent | Product Class | Key Conditions | Reference |

|---|---|---|---|

| Primary Amines | Sulfonamide Derivatives | 0–25°C, DCM, 2–4 hrs | |

| Alcohols | Ester Derivatives | Room temp, base (e.g., pyridine) | |

| Thiols | Thioester Derivatives | Reflux, 6–8 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.